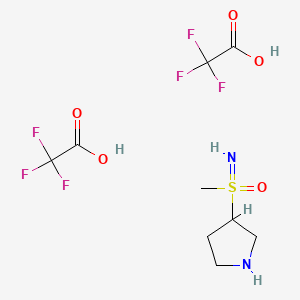
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone, bis(trifluoroacetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone; bis(trifluoroacetic acid) is a complex organic compound that features a pyrrolidine ring, a sulfanone group, and trifluoroacetic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-carbamate-protected amino alcohols, which undergo acid-promoted cyclization to form the pyrrolidine ring . The sulfanone group is then introduced through a series of oxidation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The sulfanone group can be further oxidized to form sulfoxides and sulfones.
Reduction: The imino group can be reduced to form secondary amines.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone involves its interaction with various molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The sulfanone group can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog with a similar pyrrolidine ring but lacking the sulfanone group.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, offering different reactivity and biological activity.
Prolinol: A hydroxylated derivative of pyrrolidine with distinct pharmacological properties.
Uniqueness
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone is unique due to the presence of the sulfanone group, which imparts distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H14F6N2O5S |
|---|---|
Molecular Weight |
376.28 g/mol |
IUPAC Name |
imino-methyl-oxo-pyrrolidin-3-yl-λ6-sulfane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H12N2OS.2C2HF3O2/c1-9(6,8)5-2-3-7-4-5;2*3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2*(H,6,7) |
InChI Key |
MUAQUYDCUWUBIK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1CCNC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


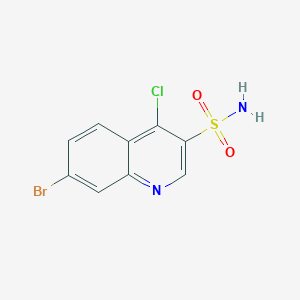
![1-[5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B13481762.png)
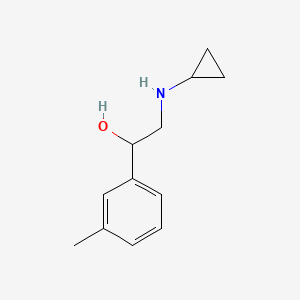
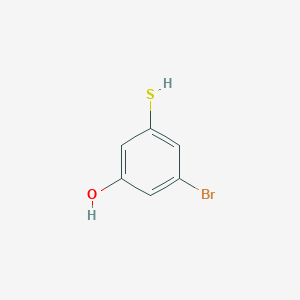

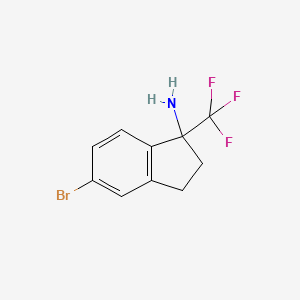
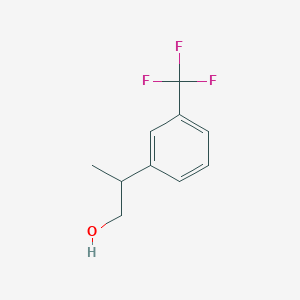
![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)
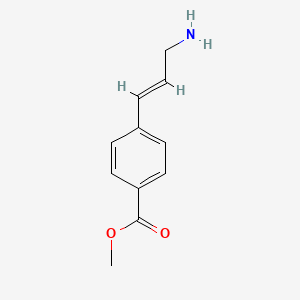
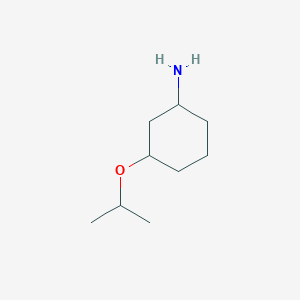
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13481828.png)

![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13481849.png)
